molecular formula C26H33NO4 B2556785 Fmoc-MeAdec(2)-OH CAS No. 2389078-80-0

Fmoc-MeAdec(2)-OH

Cat. No.: B2556785
CAS No.: 2389078-80-0
M. Wt: 423.553
InChI Key: RZNRJOSWWAGPBN-DEOSSOPVSA-N
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Description

Fmoc-MeAdec(2)-OH: is a synthetic compound often used in peptide synthesis. The compound contains a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used to protect the amine group of amino acids during peptide synthesis. The presence of the Fmoc group allows for selective deprotection and subsequent peptide bond formation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-MeAdec(2)-OH typically involves the protection of the amine group of the amino acid with the Fmoc group. This can be achieved through the reaction of the amino acid with Fmoc chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane.

Industrial Production Methods

Industrial production of This compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers, which can handle the repetitive steps of deprotection and coupling efficiently. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Fmoc-MeAdec(2)-OH: undergoes several types of chemical reactions, including:

    Deprotection: Removal of the Fmoc group using a base such as piperidine.

    Coupling: Formation of peptide bonds with other amino acids using coupling reagents like HBTU or DIC.

    Substitution: Possible substitution reactions at the side chains depending on the specific structure of the amino acid.

Common Reagents and Conditions

    Deprotection: Piperidine in DMF (dimethylformamide).

    Coupling: HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide) in the presence of a base like DIPEA (N,N-Diisopropylethylamine).

Major Products

The major products formed from these reactions are typically peptides with the desired sequence of amino acids. The Fmoc group is removed to expose the amine group, allowing for further peptide bond formation.

Scientific Research Applications

Fmoc-MeAdec(2)-OH: is widely used in scientific research, particularly in the field of peptide synthesis. Its applications include:

    Chemistry: Synthesis of complex peptides and proteins for research and therapeutic purposes.

    Biology: Study of protein-protein interactions and enzyme-substrate interactions.

    Medicine: Development of peptide-based drugs and vaccines.

    Industry: Production of synthetic peptides for use in various industrial applications, including cosmetics and food additives.

Mechanism of Action

The mechanism of action of Fmoc-MeAdec(2)-OH primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amine group during the synthesis process, preventing unwanted side reactions. Upon deprotection, the free amine group can participate in peptide bond formation, allowing for the sequential addition of amino acids to form the desired peptide.

Comparison with Similar Compounds

Fmoc-MeAdec(2)-OH: can be compared with other Fmoc-protected amino acids, such as:

    Fmoc-Ala-OH: Fmoc-protected alanine.

    Fmoc-Gly-OH: Fmoc-protected glycine.

    Fmoc-Lys(Boc)-OH: Fmoc-protected lysine with a Boc-protected side chain.

The uniqueness of This compound lies in its specific side chain modifications, which can impart unique properties to the resulting peptides, such as increased stability or specific biological activity.

Properties

IUPAC Name

(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]decanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H33NO4/c1-3-4-5-6-7-8-17-24(25(28)29)27(2)26(30)31-18-23-21-15-11-9-13-19(21)20-14-10-12-16-22(20)23/h9-16,23-24H,3-8,17-18H2,1-2H3,(H,28,29)/t24-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZNRJOSWWAGPBN-DEOSSOPVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC[C@@H](C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H33NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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